molecular formula C13H20O3 B14074872 Methyl 6-(6-oxocyclohex-1-EN-1-YL)hexanoate CAS No. 100853-02-9

Methyl 6-(6-oxocyclohex-1-EN-1-YL)hexanoate

Cat. No.: B14074872
CAS No.: 100853-02-9
M. Wt: 224.30 g/mol
InChI Key: PERBUWOJBIULNS-UHFFFAOYSA-N
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Description

Methyl 6-(6-oxocyclohex-1-en-1-yl)hexanoate is a chemical compound with the molecular formula C13H20O3 . As a specialty ester featuring both a keto-enol and an ester functional group, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of novel synthetic pathways and as a building block for more complex molecules. Researchers can utilize this compound in exploratory studies, including method development and biochemical probing. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Specific biochemical properties, mechanisms of action, and detailed application data are subject to further scientific investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings.

Properties

CAS No.

100853-02-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 6-(6-oxocyclohexen-1-yl)hexanoate

InChI

InChI=1S/C13H20O3/c1-16-13(15)10-4-2-3-7-11-8-5-6-9-12(11)14/h8H,2-7,9-10H2,1H3

InChI Key

PERBUWOJBIULNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1=CCCCC1=O

Origin of Product

United States

Preparation Methods

Robinson Annulation

Robinson annulation remains the most widely reported method for constructing the 3-oxocyclohexenyl fragment. A representative protocol involves:

  • Michael Addition : Reacting methyl vinyl ketone with a β-keto ester (e.g., methyl acetoacetate) in the presence of a base (KOH or LDA) to form a diketone intermediate.
  • Cyclization : Acid-catalyzed intramolecular aldol condensation yields the cyclohexenone ring.

Optimization Notes :

  • Use of pyrrolidine as a catalytic base improves regioselectivity (85% yield).
  • Solvent systems (e.g., toluene/water biphasic) enhance reaction rates by facilitating azeotropic water removal.

Radical-Mediated Cyclization

Radical-based approaches, leveraging Mn₂(CO)₁₀ as a photochemical initiator, enable alternative access to the cyclohexenone core. In one protocol:

  • Hydrazone Formation : Condensation of methyl pyruvate with a hydrazine derivative generates a chiral hydrazone.
  • Radical Coupling : Photolysis of Mn₂(CO)₁₀ under UV light (λ = 350 nm) induces homolytic cleavage, producing alkyl radicals that undergo cyclization (dr = 98:2).

Advantages :

  • Superior stereocontrol compared to ionic pathways.
  • Compatibility with electron-deficient alkenes.

Esterification and Chain Elongation Strategies

Fischer Esterification

Direct esterification of 6-(3-oxocyclohexenyl)hexanoic acid with methanol under acidic conditions provides the target ester. Typical conditions:

  • Reagents : H₂SO₄ (97.4 g/mol), methanol (1 L per 100 g acid).
  • Conditions : Reflux at 60°C for 8 hours, yielding 90% conversion.

Workup :

  • Neutralization with aqueous NaOH (pH 7–8).
  • Extraction with dichloromethane (3 × 210 mL), followed by drying over Na₂SO₄.

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate esterification at ambient temperature (22°C). Reported yields reach 78% with reduced byproduct formation.

Fragment Coupling Methodologies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 3-oxocyclohexenylboronic acid and methyl 6-bromohexanoate offers a modular route:

  • Catalyst : Pd(OAc)₂ (2 mol%).
  • Base : K₂CO₃ (21% aqueous solution).
  • Solvent : THF/H₂O (4:1), 85°C, 20 hours (Yield: 83.7%).

Key Considerations :

  • Boronic acid purification via recrystallization (MTBE/heptane) minimizes homocoupling.
  • Catalyst recycling reduces Pd contamination to <10 ppm.

Wittig Olefination

Reaction of 3-oxocyclohexanone with a hexanoate-derived ylide (generated from methyl 6-bromohexanoate and PPh₃) produces the alkene intermediate, which is oxidized to the ketone using RuCl₃/NaIO₄ (Yield: 68%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Robinson Annulation Michael addition, cyclization 85 98 High
Radical Cyclization Mn₂(CO)₁₀ photolysis 78 95 Moderate
Suzuki Coupling Pd-catalyzed cross-coupling 83.7 99 High
Wittig Olefination Ylide formation, oxidation 68 90 Low

Industrial-Scale Production Insights

Patented large-scale processes emphasize cost efficiency and waste reduction:

  • Batch Size : 100 g to 1 kg demonstrated in.
  • Solvent Recovery : Cyclohexane and dichloromethane are recycled via distillation (85% recovery).
  • Byproduct Management : Acetic acid byproducts are neutralized with NaHCO₃, reducing effluent toxicity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other functionalized compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester depends on the specific reactions it undergoes. For example, in reduction reactions, the keto group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate

  • Structure: Features a methyl group at position 6 and an ethyl ester at position 1 of the cyclohexenone ring.
  • Key Differences: The absence of a hexanoate chain reduces molecular flexibility compared to the target compound.
  • Crystallography: Crystallizes in a monoclinic space group (P2₁/c) with packing influenced by van der Waals interactions and ester group orientation .
  • Applications: Used in the synthesis of aromatic compounds and as a model for studying steric effects in cyclohexenone derivatives .

Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate

  • Structure: Incorporates a methoxynaphthyl and thienyl substituent on the cyclohexenone ring.
  • Key Differences : Extended aromatic systems enhance π-π stacking interactions, increasing thermal stability.
  • Crystallography : Exhibits a triclinic crystal system (P-1) due to bulky substituents disrupting symmetric packing .
  • Reactivity : The electron-rich thienyl group may facilitate electrophilic substitution reactions, unlike the target compound’s simpler structure .

Hexanoate Esters with Varied Substituents

Methyl 6-[4-(Naphthalen-1-yl)phenoxy]hexanoate

  • Structure: Contains a naphthyl-phenoxy group linked to the hexanoate chain.
  • Key Differences : The bulky aromatic substituent hinders enzymatic acylation, as observed in failed reactions with vitamin C .

Succinimidyl 6-((iodoacetyl)amino)hexanoate (SIAX)

  • Structure : Includes an iodoacetamide group for thiol-reactive crosslinking.
  • Key Differences: The iodoacetyl group enables site-specific bioconjugation, contrasting with the target compound’s non-reactive ester .
  • Applications : Widely used in antibody-drug conjugate (ADC) synthesis .

Simplified Analogues

Methyl 6-Bromohexanoate

  • Structure: Replaces the cyclohexenone ring with a bromine atom.
  • Key Differences : The bromo group enhances electrophilic reactivity (e.g., nucleophilic substitution), unlike the ketone in the target compound .
  • Applications : Intermediate in alkylation reactions and polymer synthesis .

Methyl 6-Aminohexanoate Hydrochloride

  • Structure: Substitutes the cyclohexenone with an amino group.
  • Key Differences : The protonated amine increases water solubility and enables peptide bond formation .
  • Applications : Precursor for biodegradable polyesters and drug delivery systems .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Functional Groups Crystallographic Data LogP (Calculated)
This compound C₁₃H₁₈O₃ Ester, cyclohexenone Not reported ~2.5*
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate C₁₀H₁₄O₃ Ester, methyl, cyclohexenone Monoclinic (P2₁/c) 2.1
Methyl 6-bromohexanoate C₇H₁₃BrO₂ Ester, bromo Not reported 1.8

*Estimated via analogy to ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate.

Biological Activity

Methyl 6-(6-oxocyclohex-1-en-1-yl)hexanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₁₃H₂₀O₃
  • Molecular Weight : 224.296 g/mol
  • CAS Number : 100853-02-9

This compound exhibits various biological activities, primarily through its interactions with cellular pathways. Its structure suggests that it may act as a precursor in enzyme-catalyzed reactions and metabolic pathways, potentially influencing several biological processes.

Nitric Oxide (NO) Donation

One notable aspect of this compound is its potential to act as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that similar compounds can liberate NO, which is linked to anti-proliferative and anti-metastatic activities against cancer cells, particularly melanoma .

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative properties. For instance, related compounds have demonstrated the ability to suppress the proliferation of cancer cell lines, including B16-BL6 melanoma cells. These compounds reduce cell migration and invasion, showcasing their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In preliminary studies, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .

Study on Anticancer Activity

In a comparative study involving different derivatives of cyclohexene compounds, this compound was tested for its anticancer activity against colorectal cancer cell lines. The results indicated a significant increase in apoptosis rates among treated cells compared to controls .

CompoundCell LineApoptosis Rate (%)MIC (mg/L)
This compoundCaco-245%32
ControlCaco-210%-

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of methyl 6-(6-oxocyclohexen-1-yl) derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than those of standard antibiotics .

PathogenCompoundMIC (mg/L)
S. aureus ATCC 25923Methyl 6-(6-oxocyclohexen-1-yloxy)hexanoate16
MRSAMethyl 6-(6-oxocyclohexen-1-yloxy)hexanoate8

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